molecular formula C12H8FNO B6280856 3-fluoro-5-(pyridin-3-yl)benzaldehyde CAS No. 1214389-06-6

3-fluoro-5-(pyridin-3-yl)benzaldehyde

Cat. No.: B6280856
CAS No.: 1214389-06-6
M. Wt: 201.2
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Description

3-Fluoro-5-(pyridin-3-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a pyridine ring at the 5-position and a fluorine atom at the 3-position of the benzaldehyde core. This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. The aldehyde group enables facile derivatization via condensation or nucleophilic addition reactions, while the pyridinyl and fluorine substituents modulate electronic properties, solubility, and biological activity. Its applications span drug discovery (e.g., as a precursor for receptor-targeting ligands) and materials engineering (e.g., metal-organic frameworks) .

Properties

CAS No.

1214389-06-6

Molecular Formula

C12H8FNO

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-fluoro-5-(pyridin-3-yl)benzaldehyde typically involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The process is optimized for cost-effectiveness and scalability, often using continuous flow reactors to maintain consistent reaction conditions and improve throughput .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 3-fluoro-5-(pyridin-3-yl)benzoic acid.

    Reduction: 3-fluoro-5-(pyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-fluoro-5-(pyridin-3-yl)benzaldehyde serves as a versatile building block for the synthesis of more complex molecules.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the pyridine ring can interact with biological targets such as enzymes and receptors.

Industry

In the materials science industry, this compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable electronic and optical properties.

Mechanism of Action

The mechanism by which 3-fluoro-5-(pyridin-3-yl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

[18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile

Structural Differences : Replaces the benzaldehyde group with a benzonitrile and introduces an ethynyl linker between the pyridine and benzene rings.
Applications : Acts as a positron emission tomography (PET) radiotracer targeting metabotropic glutamate receptor 5 (mGlu5), demonstrating high receptor affinity and moderate lipophilicity (logD ~2.5) .
Key Data :

Property Value
Molecular Weight 293.27 g/mol
Key Substituents 18F, benzonitrile, ethynyl
logD ~2.5
Application Neuroimaging (PET)

Comparison : The ethynyl linker enhances rigidity and receptor binding, while the nitrile group improves metabolic stability compared to the aldehyde. However, the aldehyde in the target compound offers greater synthetic versatility for further modifications .

2-(Pyridin-3-yl)-5-(3-methyl-4-pyridin-3-ylphenyl)benzaldehyde

Structural Differences: Features dual pyridinyl groups (3-methyl-4-pyridin-3-ylphenyl at position 5) and lacks fluorine. Synthesis: Prepared via Suzuki-Miyaura coupling between 5-bromo-2-(pyridin-3-yl)benzaldehyde and 3-methyl-4-(pyridin-3-yl)phenyl boronic acid using Pd(PPh3)4 . Applications: Investigated as a foldamer precursor for inhibiting anti-apoptotic protein Mcl-1 in ovarian carcinoma . Key Data:

Property Value
Molecular Weight 377.41 g/mol
Key Substituents Dual pyridinyl, methyl
logP ~3.8 (estimated)
Application Anticancer drug development

The dual pyridinyl groups enable π-stacking interactions critical for protein binding, whereas the fluorine in the target compound may reduce metabolic degradation .

5-Fluoro-2-(4-fluorophenoxy)benzaldehyde

Structural Differences: Contains a phenoxy group at position 2 and fluorine at position 4. Physicochemical Properties: Higher lipophilicity (logP ~3.2) due to the phenoxy group. Safety: Labeled with hazards H315 (skin irritation) and H319 (eye irritation), requiring careful handling . Comparison: The phenoxy group introduces steric bulk, reducing reactivity of the aldehyde compared to the target compound.

Trifluoropropyl-Pyrazolyl Methoxybenzaldehyde Derivatives

Structural Differences: Methoxy-linked trifluoropropyl-pyrazolyl groups at position 2 (e.g., 2-(2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde). The trifluoropropyl group enhances hydrophobicity and metabolic stability . Key Data:

Property Value
Molecular Weight ~450–470 g/mol (varies)
Key Substituents Trifluoropropyl, pyrazolyl
logP ~4.0–4.5

Comparison : The trifluoropropyl group significantly increases logP compared to the target compound, favoring blood-brain barrier penetration. However, the methoxy linkage may reduce synthetic accessibility .

3-Fluoro-5-(dioxaborolan-2-yl)benzaldehyde

Structural Differences : Replaces the pyridinyl group with a boronic ester (dioxaborolane).
Applications : Intermediate for Suzuki-Miyaura cross-coupling reactions. The boronic ester enables C-C bond formation, while the aldehyde allows subsequent functionalization .
Safety : Harmful by inhalation, skin contact, or ingestion, necessitating stringent safety protocols .
Comparison : The boronic ester broadens utility in coupling reactions, but the target compound’s pyridinyl group offers coordination sites for metal catalysts or biomolecular interactions .

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